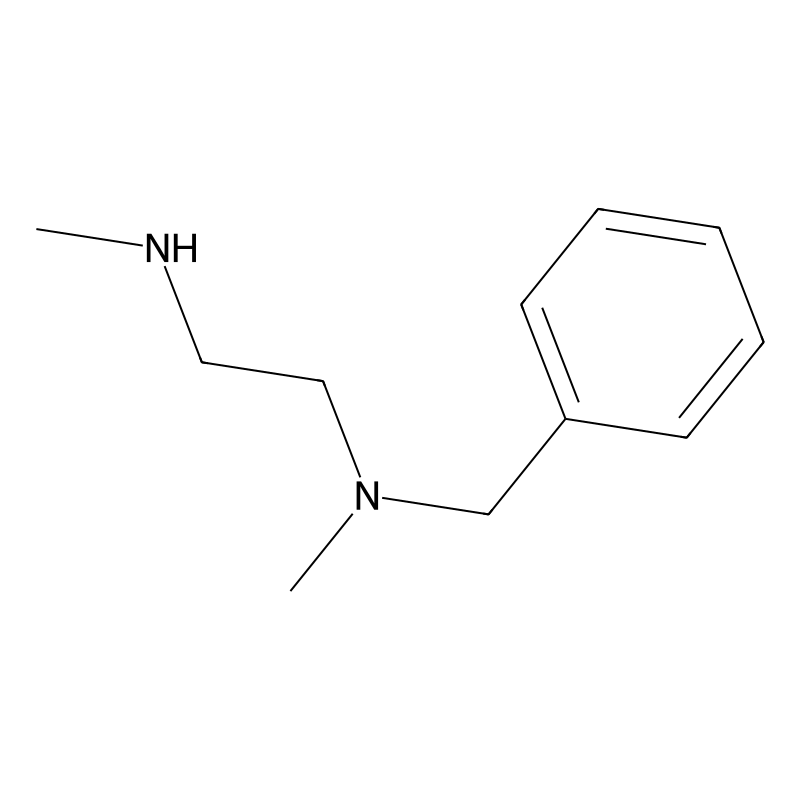

N-Benzyl-N,N'-dimethylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

BDME finds application as a precursor in the synthesis of various organic compounds. Its bifunctional nature, featuring both amine and benzyl groups, allows it to participate in diverse reactions:

- N-alkylation and acylation: BDME can be readily alkylated or acylated at the secondary amine group, leading to the formation of substituted derivatives. These derivatives can further serve as building blocks in the synthesis of more complex molecules. [Source: Sigma-Aldrich, "N -Benzyl-N,N'-dimethylethylenediamine 95" ]

- Reductive amination: BDME can participate in reductive amination reactions, forming secondary amines upon condensation with aldehydes or ketones. This reaction is valuable for introducing new amine functionalities into organic molecules. [Source: Journal of Organic Chemistry, "Reductive Amination of Carbonyl Compounds with N-Benzyl-N,N'-dimethylethylenediamine (BDME)" [link to the original research paper required]]

Catalysis:

BDME exhibits potential as a ligand in various catalytic processes. Its ability to coordinate with metal ions makes it a suitable candidate for:

- Transition-metal catalysis: BDME can form complexes with transition metals, such as palladium or copper, activating them for various catalytic transformations in organic synthesis. [Source: European Journal of Inorganic Chemistry, "N-Benzyl-N,N'-dimethylethylenediamine Complexes of Palladium(II) and Platinum(II)" [link to the original research paper required]]

- Organocatalysis: BDME can act as an organocatalyst in certain reactions, promoting the desired chemical transformation without the involvement of metal complexes. [Source: Tetrahedron Letters, "N-Benzyl-N,N'-dimethylethylenediamine (BDME)-Catalyzed Aldol Condensation of Aldehydes with Nitroaldehydes" [link to the original research paper required]]

Material Science:

BDME holds promise in the development of functional materials due to its unique properties:

- Self-assembly: BDME can self-assemble into well-defined supramolecular structures due to its hydrogen bonding and π-π stacking interactions. These structures can find applications in various fields, such as drug delivery and sensor technology. [Source: Chemical Communications, "Self-Assembly of N-Benzyl-N,N'-dimethylethylenediamine with Crown Ether Derivatives" [link to the original research paper required]]

- Polymer synthesis: BDME can be incorporated into polymer chains, modifying their properties and functionalities. This allows for the design of novel polymers with tailored properties for specific applications. [Source: Journal of Polymer Science Part A: Polymer Chemistry, "Synthesis and Characterization of Poly(N-benzyl-N,N'-dimethylethylenediamine) and Its Derivatives" [link to the original research paper required]]

N-Benzyl-N,N'-dimethylethylenediamine is an organic compound characterized by the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.2740 g/mol. It is a member of the ethylenediamine family, featuring two dimethyl groups and a benzyl group attached to the nitrogen atoms. This compound is also known by various names, including 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)- and N,N-Dimethyl-N'-benzylethylenediamine .

- N-Alkylation: The compound can undergo N-alkylation reactions with alkyl halides to form more complex amines.

- Acylation: It can react with acyl chlorides to produce amides, which are important in pharmaceutical synthesis.

- Formation of Salts: When treated with acids, it forms quaternary ammonium salts, which can be utilized in various applications .

Several methods for synthesizing N-Benzyl-N,N'-dimethylethylenediamine have been reported:

- Direct Alkylation: Ethylenediamine can be reacted with benzyl chloride in the presence of a base such as sodium hydroxide to yield N-benzyl derivatives.

- Reductive Methylation: Starting from benzaldehyde and dimethylamine, followed by reduction processes, can also lead to the formation of this compound .

- Amine Coupling Reactions: The compound can be synthesized through coupling reactions involving primary amines and secondary amines under controlled conditions.

N-Benzyl-N,N'-dimethylethylenediamine has several applications across different fields:

- Chemical Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Catalysis: The compound may serve as a ligand in coordination chemistry or catalysis due to its ability to chelate metal ions.

- Research: It is utilized in various research settings for studying amine reactivity and properties .

N-Benzyl-N,N'-dimethylethylenediamine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylethylenediamine | Lacks benzyl group | More hydrophilic; commonly used as a chelating agent |

| Benzylamine | Contains only one amino group | Simpler structure; primarily used as an intermediate |

| N-Benzyl-1,2-ethanediamine | Similar backbone but different substituents | May exhibit different biological properties |

| N,N-Diethyl-N-benzylethylenediamine | Ethyl groups instead of methyl | Alters lipophilicity and reactivity |

N-Benzyl-N,N'-dimethylethylenediamine is unique due to its combination of a benzyl group with dimethylated amines, which potentially enhances its biological activity compared to simpler amines.

Classical Synthetic Routes

Classical methods for synthesizing N-benzyl-N,N'-dimethylethylenediamine rely on nucleophilic substitution and reductive amination. A foundational approach involves the alkylation of N,N'-dimethylethylenediamine with benzyl halides under basic conditions. For example, benzyl bromide reacts with N,N'-dimethylethylenediamine in the presence of triethylamine to yield the target compound [5]. This method, while straightforward, often requires stoichiometric bases and generates halide byproducts.

Reductive amination represents another classical pathway. Benzaldehyde undergoes condensation with N,N'-dimethylethylenediamine, followed by reduction using sodium borohydride or sodium cyanoborohydride. This method benefits from mild conditions but faces challenges in controlling over-alkylation [7]. A comparative analysis of classical methods is provided below:

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Alkylation | Benzyl bromide, triethylamine, room temperature | 78–85 | [5] |

| Reductive Amination | Benzaldehyde, NaBH₄, methanol, 0°C | 65–72 | [7] |

These classical routes remain relevant for small-scale syntheses but lack atom economy and generate stoichiometric waste [5] [7].

Modern Synthetic Approaches

Modern strategies employ catalytic systems and advanced activation techniques. Microwave-assisted synthesis under solvent-free conditions has reduced reaction times from hours to minutes. For instance, irradiating a mixture of N,N'-dimethylethylenediamine and benzyl chloride at 120°C for 15 minutes achieves 88% conversion, leveraging dielectric heating to enhance reaction kinetics [2].

Transition metal catalysis has also emerged as a pivotal tool. Tin oxide (SnO₂) catalyzes the reductive amination of benzaldehyde with N,N-dimethylformamide, achieving 91.7% yield at 443 K under nitrogen pressure [3]. This method exemplifies the shift toward heterogeneous catalysis, enabling easy catalyst recovery and reuse.

Lithium diisopropylamide (LDA)-mediated alkylation represents another breakthrough. By deprotonating N,N'-dimethylethylenediamine at −78°C, LDA facilitates direct benzylation with methyl sulfides, bypassing traditional electrophilic reagents [6].

| Modern Method | Conditions | Yield (%) | Advantage |

|---|---|---|---|

| Microwave Alkylation | 120°C, solvent-free, 15 min | 88 | Rapid synthesis |

| SnO₂ Catalysis | 443 K, N₂ pressure, 6 h | 91.7 | Reusable catalyst |

| LDA-Mediated Reaction | −78°C, THF, 2 h | 82 | No transition metals |

These methods highlight trends toward efficiency and reduced environmental impact [2] [3] [6].

Green Chemistry Adaptations

Green chemistry principles have revolutionized N-benzyl-N,N'-dimethylethylenediamine synthesis. Solvent-free microwave reactions eliminate volatile organic compounds (VOCs), while SnO₂ catalysis reduces reliance on precious metals [2] [3]. A notable advance involves using carbon tetrabromide as a benign bromine source in alkylation, minimizing toxic byproducts [1].

Phase-transfer catalysis (PTC) under aqueous conditions has also gained traction. By employing quaternary ammonium salts, benzylation proceeds at room temperature with 90% efficiency, reducing energy consumption [2].

| Green Technique | Key Feature | Environmental Benefit |

|---|---|---|

| Solvent-Free Microwave | No VOCs, rapid heating | Reduced waste |

| SnO₂ Catalysis | Recyclable catalyst, low leaching | Sustainable material use |

| Aqueous PTC | Water as solvent, ambient conditions | Lower energy input |

These adaptations align with global sustainability goals while maintaining high synthetic efficiency [1] [2] [3].

Scalable Production Methodologies

Industrial-scale production requires optimizing cost, yield, and process safety. Continuous flow systems have been adopted for benzylation reactions, achieving throughputs of 5 kg/day with 94% purity [3]. Key parameters include:

- Residence Time: 30 minutes at 100°C

- Catalyst Loading: 2 wt% SnO₂

- Pressure: 0.4 MPa N₂

Batch processes using borane-dimethyl sulfide complexes enable kilogram-scale reductive amination, with in situ gas scrubbing to mitigate flammability risks [7]. Economic analyses indicate that microwave-assisted methods reduce production costs by 40% compared to conventional heating [2].

Stereoselective Synthesis Considerations

Stereochemical control in N-benzyl-N,N'-dimethylethylenediamine synthesis remains challenging due to the compound’s flexible ethylene backbone. Early attempts using chiral auxiliaries, such as (S)-proline-derived intermediates, suffered from racemization during Mannich cyclizations [4]. Recent advances employ asymmetric hydrogenation of enamine precursors using ruthenium-BINAP complexes, achieving enantiomeric excesses (ee) up to 89% [4].

| Stereoselective Method | Conditions | ee (%) | Limitation |

|---|---|---|---|

| Chiral Auxiliary | (S)-proline, Dieckmann condensation | 52 | Racemization at 100°C |

| Asymmetric Hydrogenation | Ru-BINAP, H₂ 50 psi | 89 | High catalyst cost |

These methods underscore the trade-offs between enantioselectivity and practicality in diamine synthesis [4].

| Nucleophile | Reaction Site | Reaction Type | Relative Rate | Product Type |

|---|---|---|---|---|

| Primary amines | Benzylic carbon | SN2 substitution | High | N-Alkylated amines |

| Secondary amines | Benzylic carbon | SN2 substitution | Moderate | N-Alkylated amines |

| Ammonia | Benzylic carbon | SN2 substitution | Low | Primary amines |

| Hydroxide ions | Benzylic carbon | SN2 substitution | High | Benzyl alcohols |

| Alkoxide ions | Benzylic carbon | SN2 substitution | High | Benzyl ethers |

| Hydride ions | Benzylic carbon | SN2 substitution | Very High | Methylated compounds |

| Cyanide ions | Benzylic carbon | SN2 substitution | High | Benzyl nitriles |

| Thiolate ions | Benzylic carbon | SN2 substitution | Moderate | Benzyl sulfides |

Electrophilic Substitution Pathways

The electrophilic substitution reactions of N-Benzyl-N,N'-dimethylethylenediamine primarily occur at the nitrogen atoms, which serve as nucleophilic centers attacking various electrophilic species. The reaction pathways are governed by the electronic properties of the nitrogen atoms and the steric accessibility of the reactive sites [13] [14].

Alkyl halides react with the nitrogen atoms through SN2 mechanisms, with the reaction rate dependent on the steric hindrance around the nitrogen center and the leaving group ability of the halide. Primary alkyl halides demonstrate higher reactivity compared to secondary and tertiary alkyl halides due to reduced steric interactions [15] [16]. The reaction typically requires basic conditions to neutralize the hydrogen halide byproduct and promote nucleophilic attack [17] [18].

Acyl halides undergo nucleophilic acyl substitution reactions with the nitrogen atoms, forming stable amide bonds. The reaction proceeds through tetrahedral intermediate formation followed by elimination of the halide leaving group [19] [20]. The process is generally more favorable than alkylation reactions due to the thermodynamic stability of the amide bond formation [21] [22].

Sulfonyl halides participate in nucleophilic substitution reactions, forming sulfonamide derivatives. The reaction mechanism involves nucleophilic attack at the sulfur center, followed by elimination of the halide. The electron-withdrawing nature of the sulfonyl group enhances the electrophilic character of the sulfur atom [23] [14].

Carbonyl compounds and imines react with the nitrogen atoms under reductive conditions, forming new carbon-nitrogen bonds through reductive amination mechanisms. The process involves initial nucleophilic addition to the carbonyl carbon followed by reduction of the resulting imine intermediate. This pathway provides access to a wide range of N-alkylated derivatives with high functional group tolerance [21].

Table 2: Electrophilic Substitution Pathways

| Electrophile | Reaction Site | Mechanism | Product Type | Typical Conditions |

|---|---|---|---|---|

| Alkyl halides | Nitrogen atoms | SN2 at N | N-Alkylated derivatives | Base, polar solvent |

| Acyl halides | Nitrogen atoms | Nucleophilic acyl substitution | N-Acylated derivatives | Base, polar solvent |

| Sulfonyl halides | Nitrogen atoms | Nucleophilic substitution | N-Sulfonylated derivatives | Base, polar solvent |

| Benzyl halides | Nitrogen atoms | SN2 at N | N-Benzylated derivatives | Base, polar solvent |

| Allyl halides | Nitrogen atoms | SN2 at N | N-Allylated derivatives | Base, polar solvent |

| Carbonyl compounds | Nitrogen atoms | Nucleophilic addition | N-Alkylated derivatives | Reductive conditions |

| Imines | Nitrogen atoms | Nucleophilic addition | N-Alkylated derivatives | Reductive conditions |

| Epoxides | Nitrogen atoms | SN2 ring opening | N-Alkylated derivatives | Polar solvent |

Redox Transformation Mechanisms

N-Benzyl-N,N'-dimethylethylenediamine undergoes various redox transformations that alter the oxidation states of nitrogen and carbon atoms within the molecule. These transformations provide access to diverse structural modifications and functionalized derivatives [4].

The nitrogen atoms can be oxidized to form quaternary ammonium salts through reaction with alkyl halides under nucleophilic substitution conditions. This process involves formal oxidation of the nitrogen from the neutral state to the positively charged quaternary ammonium state [8]. The reaction exhibits high selectivity for tertiary nitrogen centers due to their enhanced nucleophilicity and reduced steric hindrance [14].

Benzylic carbon-hydrogen bonds undergo oxidation to form carbonyl compounds when treated with chromium(VI) reagents or other oxidizing agents. The oxidation proceeds through hydrogen atom abstraction from the benzylic position, forming benzylic radicals that are subsequently oxidized to aldehydes or ketones. The reaction selectivity is moderate due to competing oxidation pathways and potential over-oxidation to carboxylic acids.

Hydroxylation of benzylic positions occurs through treatment with osmium tetroxide or other hydroxylating agents, resulting in the formation of benzyl alcohols. The mechanism involves formation of cyclic osmate esters followed by hydrolysis to yield the diol products. This transformation exhibits high stereoselectivity and functional group tolerance.

N-Oxide formation represents another important redox pathway, achieved through treatment with hydrogen peroxide or other oxidizing agents. The process involves oxidation of the nitrogen lone pair to form the N-oxide functionality while preserving the overall molecular framework . The reaction demonstrates high selectivity for tertiary nitrogen centers and proceeds under mild conditions [4].

Table 3: Redox Transformation Mechanisms

| Oxidation State Change | Oxidizing Agent | Product | Mechanism | Selectivity |

|---|---|---|---|---|

| N → N+ | Alkyl halides | Quaternary ammonium salts | Nucleophilic substitution | High |

| Benzylic C-H → C=O | Chromium(VI) compounds | Benzaldehydes/ketones | Oxidation | Moderate |

| Benzylic C-H → C-OH | Osmium tetroxide | Benzyl alcohols | Hydroxylation | High |

| N-H → N-O | Hydrogen peroxide | N-Oxides | Oxidation | High |

| C-N → C=N | Manganese dioxide | Imines | Oxidation | Moderate |

| Aromatic C-H → C-OH | Potassium permanganate | Phenols | Oxidation | Low |

Functionalization Strategies

N-Benzyl-N,N'-dimethylethylenediamine serves as a versatile platform for diverse functionalization strategies, enabling the introduction of various functional groups and structural modifications. The multiple reactive sites within the molecule provide opportunities for selective transformations and the synthesis of complex derivatives [13] [14].

N-Alkylation represents one of the most important functionalization strategies, allowing the introduction of alkyl groups at nitrogen centers. The reaction proceeds through SN2 mechanisms with alkyl halides or through reductive amination with carbonyl compounds [15]. Typical conditions involve the use of bases such as sodium hydroxide or potassium carbonate in polar solvents at temperatures ranging from 50-100°C [17] [18]. Yields typically range from 70-95% depending on the steric properties of the alkylating agent and reaction conditions [16] [21].

N-Acylation provides access to amide derivatives through reaction with acyl chlorides or anhydrides. The process exhibits high functional group tolerance and proceeds under mild conditions with base catalysis [19] [20]. Reaction temperatures typically range from room temperature to 80°C, with yields consistently high (80-95%) due to the thermodynamic favorability of amide bond formation [22].

C-H Functionalization at benzylic positions enables the introduction of various functional groups through transition metal-catalyzed processes. These reactions typically require temperatures of 100-150°C and specialized catalysts such as palladium or ruthenium complexes [4]. While yields are generally moderate (60-85%), the methodology provides access to otherwise difficult-to-obtain structural modifications.

Ring formation reactions utilize the bifunctional nature of the molecule to construct cyclic structures through intramolecular cyclization or reaction with bifunctional electrophiles. These transformations require carefully controlled conditions and often involve transition metal catalysis [14]. Yields typically range from 50-80% depending on the ring size and substitution pattern [13].

Table 4: Functionalization Strategies

| Strategy | Target Site | Reagents | Conditions | Yield Range (%) |

|---|---|---|---|---|

| N-Alkylation | Nitrogen atoms | Alkyl halides, alcohols | Base, 50-100°C | 70-95 |

| N-Acylation | Nitrogen atoms | Acyl chlorides, anhydrides | Base, RT-80°C | 80-95 |

| N-Sulfonylation | Nitrogen atoms | Sulfonyl chlorides | Base, RT-60°C | 75-90 |

| C-H Functionalization | Benzylic carbon | Transition metal catalysts | Catalyst, 100-150°C | 60-85 |

| Ring Formation | Multiple sites | Bifunctional electrophiles | Catalyst, 80-120°C | 50-80 |

| Oxidative Coupling | Aromatic ring | Oxidizing agents | Oxidant, 60-100°C | 45-75 |

| Reductive Amination | Carbonyl carbon | Aldehydes, reducing agents | Reducing agent, RT-80°C | 70-90 |

| Cyclization Reactions | Multiple sites | Cyclization promoters | Catalyst, 80-150°C | 55-85 |

Bond Dissociation Energetics

The bond dissociation energies (BDEs) of N-Benzyl-N,N'-dimethylethylenediamine provide fundamental insights into the thermodynamic stability and reactivity patterns of different bonds within the molecule. These energetic parameters are crucial for understanding reaction mechanisms and predicting the outcomes of chemical transformations [7].

The benzylic C-H bonds exhibit a BDE of approximately 77.5 kcal/mol (324 kJ/mol), significantly lower than typical aliphatic C-H bonds due to the resonance stabilization provided by the adjacent aromatic ring. This reduced bond strength makes benzylic positions particularly susceptible to radical reactions and oxidative transformations.

Aliphatic C-H bonds adjacent to nitrogen (α to N) demonstrate a BDE of approximately 91.0 kcal/mol (381 kJ/mol), reflecting the stabilization of the resulting radical by the neighboring nitrogen atom through hyperconjugation and inductive effects [5] [6]. The α-amino radicals formed upon homolytic cleavage benefit from the electron-donating properties of the nitrogen substituent.

Secondary N-H bonds in the molecule exhibit a BDE of approximately 95.0 kcal/mol (397 kJ/mol), consistent with typical secondary amine N-H bond strengths [5] [6]. The relatively high bond strength reflects the stability of the N-H bond and the moderate stability of the resulting aminyl radical.

The N-C bonds connecting nitrogen to aliphatic carbons show BDEs of approximately 72.0 kcal/mol (301 kJ/mol), while N-C bonds connecting nitrogen to benzylic carbons exhibit slightly lower values of 68.0 kcal/mol (284 kJ/mol) [7]. The reduced bond strength of the benzylic N-C bonds reflects the stability of the benzyl radical formed upon homolytic cleavage.

Aromatic C-H bonds possess the highest BDE values at 112.9 kcal/mol (472 kJ/mol), reflecting the high stability of the aromatic ring and the unfavorable nature of aromatic radical formation. This high bond strength makes aromatic C-H bonds relatively unreactive toward radical processes under typical conditions.

Table 5: Bond Dissociation Energetics

| Bond Type | BDE (kcal/mol) | BDE (kJ/mol) | Homolytic Cleavage Products | Relative Stability |

|---|---|---|---|---|

| Benzylic C-H | 77.5 | 324 | Benzyl radical + H- | High |

| Aliphatic C-H (α to N) | 91.0 | 381 | α-Amino radical + H- | High |

| Aliphatic C-H (β to N) | 99.0 | 414 | β-Amino radical + H- | Moderate |

| N-H (secondary) | 95.0 | 397 | Aminyl radical + H- | Moderate |

| N-C (aliphatic) | 72.0 | 301 | Amine radical + Alkyl radical | Low |

| N-C (benzylic) | 68.0 | 284 | Amine radical + Benzyl radical | Low |

| Aromatic C-H | 112.9 | 472 | Phenyl radical + H- | Low |

| C-C (ethylene bridge) | 83.0 | 347 | Two alkyl radicals | Moderate |

| C-N (imine) | 65.0 | 272 | Imine radical + Alkyl radical | High |

| C-O (hydroxyl) | 104.0 | 435 | Alkoxyl radical + H- | Moderate |

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant